molecular formula C23H25N3O3 B2378849 isopropyl 2-(2-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)acetate CAS No. 912903-63-0

isopropyl 2-(2-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)acetate

Cat. No.: B2378849
CAS No.: 912903-63-0
M. Wt: 391.471
InChI Key: BVNGKJWDDITHDU-UHFFFAOYSA-N
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Description

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The compound’s structure is likely to be influenced by the pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .

Scientific Research Applications

Palladium-Catalyzed Synthesis

A study by Mancuso et al. (2017) describes a palladium-catalyzed approach to synthesize functionalized benzimidazopyrimidinones, starting from compounds like 1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-amines. This method could be relevant for synthesizing derivatives of isopropyl 2-(2-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)acetate. The method involves oxidative cyclocarbonylation-alkoxycarbonylation and base-promoted isomerization steps, yielding alkyl 2-(2-oxo-1,2-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-3-yl)acetates (Mancuso, R., Veltri, L., Russo, P., Grasso, G., Cuocci, C., Romeo, R., & Gabriele, B., 2017).

1,3-Dipolar Cycloaddition Reaction

Poomathi et al. (2015) discuss the synthesis of spiroxindole fused pyrrolidine and thiazolo pyrrolidine benzimidazole derivatives through a 1,3-dipolar cycloaddition reaction. This method could potentially be adapted for the synthesis of related compounds to this compound (Poomathi, N., Mayakrishnan, S., Muralidharan, D., & Perumal, P., 2015).

Ruthenium Complexes in Hydrogenation

Li et al. (2015) developed ruthenium(II) complexes for the transfer hydrogenation of ketones, demonstrating high catalytic activity. These complexes, with structures related to this compound, could provide insights into catalysis and synthetic applications (Li, K., Niu, J., Yang, M., Li, Z., Wu, L., Hao, X., & Song, M., 2015).

Synthesis of Heterocyclic Compounds

Mohareb and Gamaan (2018) conducted heterocyclization reactions with ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate to produce various compounds, including thiophene, pyrazole, and coumarin derivatives. This research could inform the synthesis of compounds similar to this compound (Mohareb, R., & Gamaan, M. S., 2018).

Conjugated Polymer for Silver(I) Detection

Xiang et al. (2013) developed a conjugated polymer containing ethyl 2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetate, which shows potential as a fluorescent chemosensor for detecting silver(I) ions. This research highlights the potential of derivatives of this compound in sensor applications (Xiang, G., Cui, W., Lin, S., Wang, L., Meier, H., Li, L., & Cao, D., 2013).

Corrosion Inhibition Properties

Ammal et al. (2018) studied the corrosion inhibition properties of 1,3,4-oxadiazole derivatives containing benzimidazole for mild steel in sulfuric acid. Their research could guide the use of this compound derivatives as corrosion inhibitors (Ammal, P., Prajila, M., & Joseph, A., 2018).

Future Directions

Future research could focus on synthesizing this compound and studying its biological activity. Given the importance of pyrrolidine in drug discovery , this compound could potentially have interesting biological properties.

Properties

IUPAC Name

propan-2-yl 2-[2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3/c1-15(2)29-22(28)14-26-20-7-5-4-6-19(20)24-23(26)17-12-21(27)25(13-17)18-10-8-16(3)9-11-18/h4-11,15,17H,12-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVNGKJWDDITHDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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